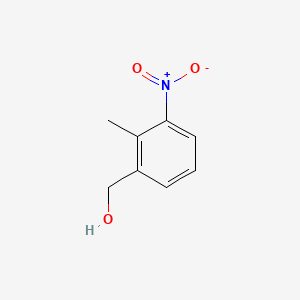

2-Methyl-3-nitrobenzyl alcohol

Description

Properties

IUPAC Name |

(2-methyl-3-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJANIQCEDPJNLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178578 | |

| Record name | 2-Methyl-3-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23876-13-3 | |

| Record name | 2-Methyl-3-nitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23876-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-nitrobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023876133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-3-nitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-3-NITROBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EX8SC1ETW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reduction of 2-Methyl-3-nitrobenzoic Acid Methyl Ester

Method Overview:

A widely used method involves reducing 2-methyl-3-nitrobenzoic acid methyl ester to 2-methyl-3-nitrobenzyl alcohol using sodium borohydride as the reducing agent in alcoholic and tert-butanol solvents.

- To a reaction vessel equipped with mechanical stirring, reflux condenser, and dropping funnel, add 2-methyl-3-nitrobenzoic acid methyl ester (0.2 mol), tert-butanol (600 mL), and sodium borohydride (0.5 mol).

- Heat the mixture to reflux and add methanol (150 mL) dropwise.

- Continue reflux for 1 hour.

- Cool the reaction mixture to room temperature, add water, and remove solvents under reduced pressure.

- Extract with chloroform, dry over anhydrous sodium sulfate, and evaporate solvent.

- Upon cooling, the product crystallizes as a yellow solid.

- Yield: 91.9%

- Melting point: 69–71 °C

This method is efficient and produces high purity this compound with minimal impurities.

Oxidation-Based Preparation and Subsequent Reduction

Context:

In some synthetic routes, this compound is prepared via oxidation of related compounds such as 2-methyl-3-nitrobenzaldehyde or by functional group transformation of 3-nitro-2-methylbenzoic acid derivatives.

Functional Group Transformation via Mesylation and Nucleophilic Substitution

- This compound is dissolved in dichloromethane.

- Triethylamine is added as a base.

- Methanesulfonyl chloride (mesyl chloride) is added dropwise at 0–10 °C to form 2-methyl-3-nitrobenzyl methanesulfonate.

- The reaction mixture is stirred until completion, then worked up by washing with water and brine.

- The mesylate intermediate can undergo further nucleophilic substitution reactions, such as cyanide displacement under reflux in acetonitrile, to yield derivatives like 2-methyl-3-nitrophenyl acetic acid.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Mesylation | Methanesulfonyl chloride, triethylamine, DCM, 0–10 °C | Formation of mesylate intermediate |

| Nucleophilic substitution | Sodium cyanide in acetonitrile, reflux | Conversion to nitrile derivatives |

This approach allows for versatile transformations starting from the alcohol, enabling access to a variety of functionalized products.

Industrial Scale Preparation Notes

- The reduction step typically employs sodium borohydride as the preferred alkali metal borohydride due to its efficiency and selectivity.

- Sulfonic acids, particularly methanesulfonic acid, are used as catalysts or reaction media in some steps to enhance reaction rates and yields.

- Solvent choices include dichloromethane and tetrahydrofuran, with dichloromethane commonly used for dissolving this compound and facilitating mesylation reactions.

- Temperature control (0–10 °C during mesylation) is critical to avoid side reactions and ensure product quality.

- Workup involves aqueous washes and solvent evaporation under reduced pressure to isolate the product or intermediates.

Summary Table of Preparation Methods

Research Findings and Industrial Relevance

- The reduction method using sodium borohydride is well-established and provides a reliable route to this compound with high purity and yield.

- The use of aluminum-nickel alloy catalyzed oxidation represents an advancement over traditional manganese dioxide oxidation, reducing hazardous waste and improving safety.

- Mesylation followed by nucleophilic substitution expands the utility of this compound as a synthetic intermediate for more complex molecules.

- Process patents emphasize the importance of solvent choice, temperature control, and acid catalysts to optimize yield and purity on a commercial scale.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-nitrobenzyl alcohol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation reactions.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid can achieve reduction.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

Oxidation: 2-Methyl-3-nitrobenzaldehyde or 2-methyl-3-nitrobenzoic acid.

Reduction: 2-Methyl-3-aminobenzyl alcohol.

Substitution: Various substituted benzyl alcohol derivatives.

Scientific Research Applications

Organic Synthesis

2-Methyl-3-nitrobenzyl alcohol serves as a crucial intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals. Its versatility allows for the preparation of derivatives such as:

- 2-Methyl-3-nitrobenzyl cyanide

- 20-membered macrocyclic thiodepsipeptide

These compounds have significant implications in drug development and agricultural chemistry .

Biochemical Studies

In biological research, this compound is utilized to study enzyme-catalyzed reactions and as a substrate in biochemical assays. Its reactivity enables the exploration of various biochemical pathways, particularly involving enzyme inhibition or activation .

Case Study: Enzyme Interaction

A study demonstrated that this compound acts as a substrate for specific enzymes, allowing researchers to investigate the kinetics and mechanisms of enzyme action. Results indicated modulation of enzyme activity, which could lead to insights into metabolic pathways .

Medicinal Chemistry

The compound has been explored for its potential therapeutic properties. Its structural features allow it to participate in various chemical reactions that can lead to the development of new drugs.

Case Study: Anticancer Activity

Research has shown that derivatives of this compound exhibit antiproliferative effects on cancer cell lines. For example, certain synthesized derivatives demonstrated significant inhibition against HeLa and A549 cancer cells, highlighting its potential in cancer therapeutics.

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals such as dyes and pigments. Its chemical properties make it suitable for various applications where specific functional groups are required.

Summary Table of Applications

| Application Area | Specific Use Cases | Notable Compounds Derived |

|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals | 2-Methyl-3-nitrobenzyl cyanide |

| Biochemical Research | Substrate for enzyme studies | Various enzyme inhibitors |

| Medicinal Chemistry | Potential therapeutic agent | Anticancer derivatives |

| Industrial Chemicals | Production of dyes and pigments | Specialty chemicals |

Mechanism of Action

The mechanism of action of 2-methyl-3-nitrobenzyl alcohol involves its interactions with various molecular targets. For instance, in reduction reactions, the nitro group undergoes a series of electron transfer steps, leading to the formation of an amino group. The hydroxymethyl group can participate in nucleophilic substitution reactions, where it acts as a leaving group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of this compound

The following compounds are structurally related benzyl alcohol derivatives with variations in substituent positions or functional groups:

Physicochemical and Reactivity Comparisons

Melting Points and Stability

- This compound: Limited direct data, but its chloride derivative (2-Methyl-3-nitrobenzyl chloride) melts at 42–46°C .

- 2-Aminobenzyl alcohol: Higher melting point (82–86°C) due to hydrogen bonding from the amino group .

Reactivity

- Electrophilic Substitution: The nitro group in this compound deactivates the ring, directing further substitutions to specific positions. In contrast, 2-Aminobenzyl alcohol’s amino group activates the ring for electrophilic reactions .

- Protection Strategies : The hydroxyl group in this compound requires protection (e.g., MEM or DHP groups) during synthesis to prevent undesired side reactions. Deprotection with 70% AcOH yields Fragment E quantitatively .

This compound

- Key Role in Antibiotic Synthesis: Used in a high-yield (32%) synthesis of nosiheptide Fragment E via intramolecular Heck and Reissen reactions .

- Derivatization : Forms esters (e.g., heptafluorobutyrate, trifluoroacetate) for analytical or synthetic applications .

4-Methyl-3-nitrobenzyl Alcohol

- Limited data in evidence, but positional isomerism likely alters reactivity and solubility compared to the 2-methyl analogue .

3-Nitrobenzyl Alcohol

- General Use : Common in organic synthesis as a nitro-aromatic building block. Its lack of a methyl group simplifies steric interactions in coupling reactions .

2-Methyl-3,5-dinitrobenzyl Alcohol

- Enhanced Electron Deficiency : The second nitro group increases electrophilicity, making it suitable for explosive or high-energy material research .

Biological Activity

2-Methyl-3-nitrobenzyl alcohol (MNB) is a compound of interest in various fields of biological and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

MNB is characterized by the presence of a nitro group and a hydroxymethyl group attached to a benzene ring. Its molecular formula is C₈H₉N₃O, and it has a molecular weight of 167.17 g/mol. The compound's structure is instrumental in its interaction with biological systems.

The biological activity of MNB can be attributed to several mechanisms:

- Reduction Potential : The nitro group in MNB can undergo reduction to form reactive intermediates, which may interact with cellular components such as proteins and nucleic acids, potentially leading to alterations in cellular signaling pathways.

- Antimicrobial Activity : Research indicates that MNB exhibits antimicrobial properties, particularly against Gram-positive bacteria. This activity is likely due to the formation of reactive species that disrupt bacterial cell membranes or metabolic processes .

- Enzyme Inhibition : MNB has been studied for its potential to inhibit specific enzymes. For example, it has shown promise as an inhibitor of adenosine kinase (AdK), which plays a role in regulating adenosine levels in cells .

Antimicrobial Studies

In a study examining the antimicrobial efficacy of MNB, the compound was tested against various bacterial strains. The results indicated that MNB demonstrated significant inhibitory activity, particularly against Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, suggesting moderate potency compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Bacillus subtilis | 75 |

| Escherichia coli | 200 |

Enzyme Inhibition Studies

Further investigations into the enzyme inhibition properties of MNB revealed that it effectively inhibited human adenosine kinase (hAdK). In vitro assays showed that at a concentration of 20 µM, MNB reduced hAdK activity by approximately 68%, indicating its potential as a therapeutic agent for conditions where modulation of adenosine levels is beneficial.

| Compound | Concentration (µM) | % Inhibition |

|---|---|---|

| MNB | 20 | 68 |

| Control | - | 0 |

Synthesis and Reaction Pathways

MNB can be synthesized through various chemical reactions, including oxidation of corresponding precursors. A notable method involves the use of copper(I) catalysts in aerobic alcohol oxidation processes, which have been successfully applied in laboratory settings .

Q & A

Q. What are the key synthetic routes for 2-methyl-3-nitrobenzyl alcohol, and how do reaction conditions influence yield?

The synthesis of this compound typically involves multi-step nitration and functionalization of benzyl alcohol derivatives. For example, analogous compounds like 2-bromo-6-chloro-3-methylbenzyl alcohol are synthesized via nitration, oxidation, and reduction steps . Optimization of nitration temperature (e.g., controlled addition at 0–5°C) and reducing agents (e.g., NaBH4 vs. LiAlH4) can significantly affect regioselectivity and yield. Purity (≥97%) is achievable through chromatographic purification .

Q. How can researchers confirm the identity and purity of this compound?

Standard methods include:

- HPLC : Purity verification (e.g., >98% by HPLC, as noted for structurally similar alcohols) .

- NMR/IR Spectroscopy : Confirmation of functional groups (e.g., nitro and hydroxyl peaks). For example, nitrobenzyl alcohols show characteristic NO2 stretching at ~1520 cm⁻¹ in IR .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 154.14 for C8H9NO3) .

Q. What safety precautions are critical when handling this compound?

While specific toxicity data for this compound is limited, structurally similar nitrobenzyl alcohols (e.g., α-methylbenzyl alcohol) are classified as hazardous (UN 3438, Packing Group III) due to toxicity. Use PPE, fume hoods, and adhere to protocols for nitrated compounds to mitigate risks .

Advanced Research Questions

Q. How does the steric and electronic interplay of substituents affect the reactivity of this compound in nucleophilic reactions?

The nitro group at position 3 is electron-withdrawing, activating the benzyl alcohol for nucleophilic substitution at position 2. However, the methyl group introduces steric hindrance, slowing reactions compared to analogs like 4-nitrobenzyl alcohol. Computational studies (e.g., DFT) and Hammett parameters can quantify these effects .

Q. What crystallographic techniques are optimal for resolving structural ambiguities in nitrobenzyl alcohol derivatives?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL97) is widely employed. For example, 2-methyl-3-nitrobenzyl cyanide was resolved in a monoclinic P2₁/c system (a = 17.216 Å, β = 117.10°) with SHELX refinement (R factor = 0.073) . High-resolution data (d-spacing < 0.8 Å) is critical for distinguishing nitro-group orientations.

Q. How can researchers address contradictions in spectroscopic data for nitrobenzyl alcohol derivatives?

Discrepancies in NMR shifts or IR peaks may arise from polymorphism or solvent effects. For instance, o-nitrobenzyl alcohol exhibits variable NO2 stretching in polar vs. nonpolar solvents. Cross-validation using X-ray crystallography and dynamic NMR (for tautomerism studies) is recommended .

Q. What mechanistic insights can be gained from comparing this compound with halogenated analogs (e.g., 2-bromo-6-chloro-3-methylbenzyl alcohol)?

Halogenated analogs show enhanced reactivity in SNAr reactions due to better leaving groups (Br/Cl vs. NO2). A comparative study using kinetic isotope effects (KIE) or Hammett plots can elucidate substituent effects on reaction pathways .

Methodological Guidance

Designing a protocol for alcohol-group protection using this compound:

- Activation : Convert the hydroxyl group to a better leaving group (e.g., tosylate).

- Substitution : React with nucleophiles (e.g., amines) under mild conditions (pH 7–8, 25°C).

- Deprotection : Use UV light (for nitrobenzyl-based protecting groups) or reductive cleavage (e.g., H2/Pd-C) .

Optimizing regioselectivity in nitration of methylbenzyl alcohol precursors:

- Use mixed acid (HNO3/H2SO4) at 0–5°C to favor para/ortho nitration.

- Introduce directing groups (e.g., acetyl) to control nitro placement .

Analyzing thermal stability for material science applications:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.